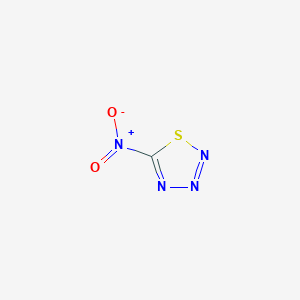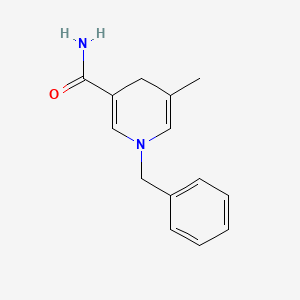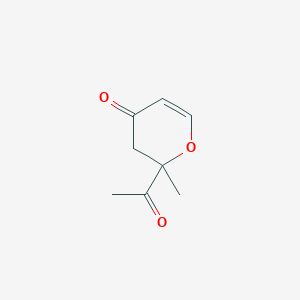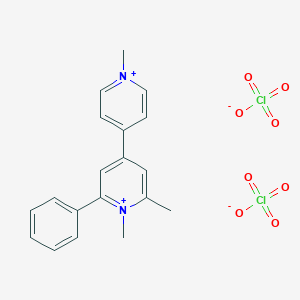
1,1',2-Trimethyl-6-phenyl-4,4'-bipyridin-1-ium diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The compound is characterized by its two pyridinium rings, which are connected by a phenyl group and substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate typically involves the Zincke reaction. This reaction involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of a solvent such as acetonitrile and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or triethylamine.
Substitution Reagents: Such as halogenated compounds for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of radical cations or neutral quinoidal forms .
Scientific Research Applications
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of electrochemistry-based drug delivery systems.
Industry: Utilized in the development of electrochromic devices and materials for data storage.
Mechanism of Action
The mechanism of action of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo reversible redox reactions. These reactions lead to changes in the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The compound’s electrochemical properties make it suitable for applications in electrochromic devices and molecular switches.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridinium: Known for its electrochemical properties and used in similar applications.
3,3’-Bipyridinium: Exhibits interesting conductivity properties in the solid state.
Extended Viologens: Compounds where two pyridinium residues are separated by increasing numbers of aromatic rings.
Uniqueness
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. The presence of methyl and phenyl groups allows for fine-tuning of its electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
116195-99-4 |
|---|---|
Molecular Formula |
C19H20Cl2N2O8 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)-6-phenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C19H20N2.2ClHO4/c1-15-13-18(16-9-11-20(2)12-10-16)14-19(21(15)3)17-7-5-4-6-8-17;2*2-1(3,4)5/h4-14H,1-3H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
ZWMWXTDTSRXVAG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
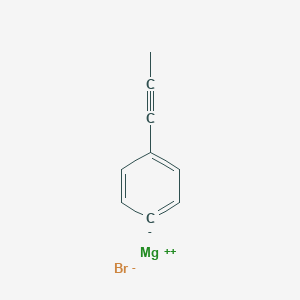
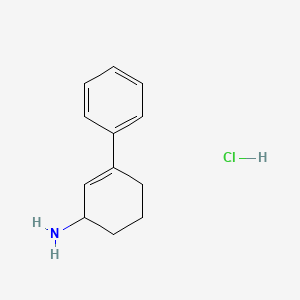
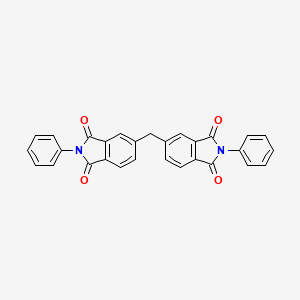
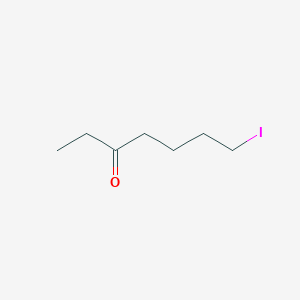

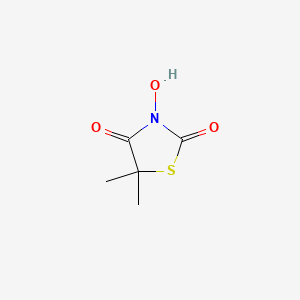
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
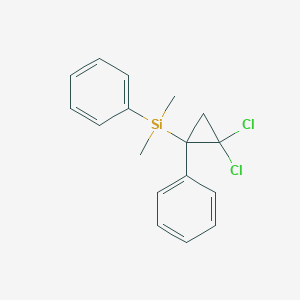
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
